molecular formula C33H42F8N2O4 B12720028 2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide CAS No. 72494-14-5

2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide

Cat. No.: B12720028
CAS No.: 72494-14-5
M. Wt: 682.7 g/mol
InChI Key: YQTBVQGDWOBHRU-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide is a complex organic compound with a unique structure that combines phenoxy, hydroxy, and perfluorovaleryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide involves multiple steps, starting with the preparation of the phenoxy and hydroxy intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures and in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may lead to the formation of a ketone or aldehyde, while reduction of the perfluorovaleryl group may result in the formation of a hydrocarbon.

Scientific Research Applications

2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Di-tert-pentylphenoxy)acetic acid: This compound shares the phenoxy and tert-pentyl groups but lacks the hydroxy and perfluorovaleryl groups.

    4-(2,4-Di-tert-pentylphenoxy)butyric acid: Similar in structure but with a butyric acid group instead of the hexananilide group.

Uniqueness

2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

72494-14-5

Molecular Formula

C33H42F8N2O4

Molecular Weight

682.7 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-hydroxy-4-(2,2,3,3,4,4,5,5-octafluoropentanoylamino)phenyl]hexanamide

InChI

InChI=1S/C33H42F8N2O4/c1-8-11-12-25(47-24-16-13-19(29(4,5)9-2)17-21(24)30(6,7)10-3)26(45)42-20-14-15-22(23(44)18-20)43-28(46)32(38,39)33(40,41)31(36,37)27(34)35/h13-18,25,27,44H,8-12H2,1-7H3,(H,42,45)(H,43,46)

InChI Key

YQTBVQGDWOBHRU-UHFFFAOYSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

Canonical SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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